Fluindione

Descripción

This compound is under investigation for the treatment of Venous Thrombosis, Pulmonary Embolism, Permanent Atrial Fibrillation, and Anticoagulating Treatment on a Duration at Least 12-month-old Superior. This compound has been investigated for the treatment of Blood Coagulation Disorders.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for recurrent thrombophlebitis.

structure

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

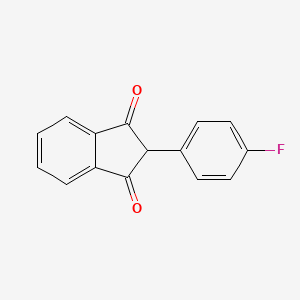

2-(4-fluorophenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASXCEITKQITLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046211 | |

| Record name | Fluindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-56-2 | |

| Record name | Fluindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluindione [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Fluindione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindione, a vitamin K antagonist (VKA) from the indanedione class, is an oral anticoagulant primarily utilized in the prevention and management of thromboembolic disorders.[1] Its therapeutic effect is achieved through the disruption of the vitamin K cycle, a critical pathway for the synthesis of active coagulation factors. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with its enzymatic target, the resulting downstream effects on the coagulation cascade, and relevant pharmacokinetic and pharmacodynamic properties. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of its mode of action for research and drug development purposes.

Core Mechanism of Action: Competitive Inhibition of Vitamin K Epoxide Reductase

This compound exerts its anticoagulant effect by targeting and inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] VKORC1 is an integral membrane protein located in the endoplasmic reticulum that plays a pivotal role in the vitamin K cycle.[4] This cycle is essential for the post-translational modification of several vitamin K-dependent proteins, including the coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[2][3]

The key function of VKORC1 is to catalyze the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone.[4] Vitamin K hydroquinone is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for the carboxylation of glutamic acid residues on the vitamin K-dependent clotting factors. This carboxylation is a prerequisite for their biological activity, enabling them to bind calcium ions and interact with phospholipid surfaces, which is crucial for their role in the coagulation cascade.

This compound acts as a competitive inhibitor of VKORC1.[5][6] It competes with the natural substrate, vitamin K epoxide, for binding to the active site of the enzyme.[5] By binding to VKORC1, this compound prevents the reduction of vitamin K epoxide, leading to a depletion of the active vitamin K hydroquinone.[2] This, in turn, results in the production of undercarboxylated, and therefore functionally inactive, coagulation factors.[2][3] The onset of the anticoagulant effect of this compound is delayed, typically taking 24 to 72 hours, as it depends on the depletion of the pre-existing pool of active clotting factors.[3]

Signaling Pathway Diagram

Quantitative Data

Pharmacodynamic Parameters

The inhibitory potency of this compound against its target enzyme, VKORC1, is a key determinant of its anticoagulant effect. The half-maximal inhibitory concentration (IC50) is a common measure of this potency.

| Parameter | Enzyme | Value | Assay Condition | Reference |

| IC50 | VKORC1 | Similar to Warfarin | Cell-based assay with 5 µM KO | [5] |

| IC50 Order of Potency | VKORC1 | Acenocoumarol > Phenprocoumon > Warfarin > this compound | Cell-based VKOR activity assay | [5][6] |

Note: Specific numerical IC50 values for this compound are not consistently reported in the literature, but its potency is often compared to that of warfarin.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound influences its dosing regimen and duration of action. There is significant interindividual variability in these parameters.[7]

| Parameter | Population | Value | Reference |

| Half-life (t½) | Healthy Volunteers | 35 ± 6.5 hours | [8] |

| Patients | Median: 69 hours | [7] | |

| Time to Peak Concentration (Tmax) | Healthy Volunteers | 2.0 hours (range 0.5–6.0 h) | [8] |

| Apparent Clearance (CL/F) | Octogenarians | Decreased with age and amiodarone co-administration | [8][9] |

| Apparent Volume of Distribution (Vd/F) | Octogenarians | - | [8] |

Experimental Protocols

Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay

This assay is used to determine the inhibitory effect of compounds like this compound on VKORC1 activity in a cellular context.

Objective: To measure the IC50 of this compound for VKORC1.

Methodology:

-

Cell Line: A human embryonic kidney (HEK293) cell line is engineered to be deficient in endogenous VKORC1 and VKORC1-like 1 (VKORC1L1). These cells are also stably transfected with a reporter construct, such as a chimeric protein containing the γ-carboxyglutamic acid (Gla) domain of a vitamin K-dependent protein (e.g., Factor IX) fused to a reporter protein.

-

Assay Principle: The extent of carboxylation of the secreted reporter protein is dependent on the intracellular VKORC1 activity.

-

Procedure: a. The engineered HEK293 cells are seeded in multi-well plates. b. Cells are then transiently transfected with a plasmid expressing wild-type human VKORC1. c. Following transfection, the cell culture medium is replaced with fresh medium containing a fixed concentration of vitamin K epoxide (KO), typically around 5 µM.[5] d. Increasing concentrations of this compound are added to the wells. e. The cells are incubated for a defined period (e.g., 24-48 hours) to allow for reporter protein expression, carboxylation, and secretion.[5]

-

Data Acquisition: The concentration of the carboxylated reporter protein in the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of VKORC1 activity is calculated for each this compound concentration relative to the untreated control. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.

Experimental Workflow: Cell-Based VKOR Inhibition Assay

Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement

The PT test is a global coagulation assay used to assess the extrinsic and common pathways of coagulation. It is the standard method for monitoring the anticoagulant effect of this compound.[10][11]

Objective: To determine the prothrombin time and calculate the INR in a patient's plasma sample.

Methodology (Manual Method based on CLSI Guidelines): [1][10][11]

-

Specimen Collection: a. Collect whole blood into a tube containing 3.2% buffered sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1. b. Gently invert the tube several times to ensure proper mixing. c. Centrifuge the sample to obtain platelet-poor plasma.

-

Reagents and Equipment: a. Thromboplastin reagent (containing tissue factor and phospholipids). b. Calcium chloride solution (often combined with the thromboplastin reagent). c. Water bath at 37°C. d. Stopwatch. e. Test tubes.

-

Procedure: a. Pipette a specific volume of patient plasma (e.g., 100 µL) into a test tube.[10] b. Incubate the plasma at 37°C for a short period (e.g., 1-2 minutes).[10] c. Add a pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) to the plasma and simultaneously start a stopwatch.[10] d. Observe the mixture for the formation of a fibrin clot. e. Stop the stopwatch at the first sign of clot formation. This time, in seconds, is the prothrombin time.

-

INR Calculation: a. The International Normalized Ratio (INR) is calculated using the following formula: INR = (Patient PT / Mean Normal PT)ISI b. Patient PT: The prothrombin time measured for the patient's sample. c. Mean Normal PT (MNPT): The geometric mean of the PT values from a group of healthy individuals. d. International Sensitivity Index (ISI): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.

Experimental Workflow: PT/INR Measurement

Conclusion

This compound's mechanism of action is well-defined, centering on the competitive inhibition of VKORC1. This targeted disruption of the vitamin K cycle provides an effective means of reducing the activity of key coagulation factors, thereby preventing and treating thromboembolic events. A thorough understanding of its pharmacodynamic and pharmacokinetic properties, supported by robust experimental methodologies, is essential for its safe and effective use in clinical practice and for the development of novel anticoagulants. This technical guide provides a foundational resource for researchers and drug development professionals engaged in the study of anticoagulation and hemostasis.

References

- 1. H47 | One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (APTT) Test [clsi.org]

- 2. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacokinetic and Pharmacodynamic Variability of this compound in Octogenarians | Semantic Scholar [semanticscholar.org]

- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diagnolab.com.na [diagnolab.com.na]

- 11. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to the Biochemical Targets of Fluindione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical targets of fluindione, an oral anticoagulant. The document focuses on its primary mechanism of action, potential off-target effects, and metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Primary Biochemical Target: Vitamin K Epoxide Reductase Complex 1 (VKORC1)

This compound exerts its anticoagulant effect primarily through the competitive inhibition of Vitamin K Epoxide Reductase Complex 1 (VKORC1), a crucial enzyme in the vitamin K cycle.[1][2][3][4] This inhibition disrupts the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X.[2][5] The resulting under-carboxylated clotting factors have reduced biological activity, leading to a decrease in blood coagulation.[2]

Quantitative Data: Inhibition of VKORC1

The inhibitory potency of this compound against VKORC1 has been quantified in cell-based assays.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | VKORC1 | Cell-based VKOR activity | 6.6 | [1] |

Experimental Protocol: Cell-Based VKOR Activity Assay

The half-maximal inhibitory concentration (IC50) of this compound for VKORC1 was determined using a cell-based reporter assay.[1]

Cell Line: Human Embryonic Kidney (HEK) 293 cells with a double knockout of the endogenous VKORC1 gene (FIXgla-PC/HEK293 DGKO). These cells are stably transfected to express a chimeric reporter protein, Factor IX gamma-carboxyglutamic acid (Gla) domain fused to Protein C (FIXgla-PC).[1][6][7][8]

Methodology:

-

Wild-type VKORC1 is transiently expressed in the FIXgla-PC/HEK293 DGKO cells.

-

The transfected cells are then incubated with increasing concentrations of this compound.

-

Vitamin K epoxide (KO), the substrate for VKORC1, is added to the cell culture medium at a fixed concentration (e.g., 5 µM) to initiate the enzymatic reaction.[1][6]

-

The level of gamma-carboxylated FIXgla-PC secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). The amount of carboxylated reporter protein is directly proportional to the VKORC1 activity.

-

The IC50 value is calculated by plotting the percentage of VKORC1 inhibition against the logarithm of the this compound concentration.

Signaling Pathway: The Vitamin K Cycle

This compound's primary action is the disruption of the vitamin K cycle. The following diagram illustrates this pathway and the point of inhibition.

Potential Off-Target Interactions

While VKORC1 is the established primary target, computational studies have suggested potential interactions with other enzymes.

Thymidylate Synthase (TS)

An in-silico study using molecular docking has identified thymidylate synthase, an enzyme involved in DNA synthesis, as a potential target for this compound.[9] This finding suggests a possible application for this compound in cancer therapy, though this has not been experimentally validated.[9]

| Compound | Potential Target | Assay Type | Docking Score | Reference |

| This compound | Thymidylate Synthase | Molecular Docking | -7.6 | [9] |

Further in vitro and in vivo studies are required to confirm this interaction and determine its biological significance.

Metabolic Pathways and Associated Enzymes

The metabolism of this compound is a critical factor influencing its pharmacokinetic and pharmacodynamic properties.

Cytochrome P450 2C9 (CYP2C9)

Conclusion

The primary biochemical target of this compound is unequivocally Vitamin K Epoxide Reductase Complex 1. Its competitive inhibition of this enzyme forms the basis of its anticoagulant activity. While computational evidence points towards a potential interaction with thymidylate synthase, this requires experimental substantiation. The metabolism of this compound is significantly influenced by the activity of CYP2C9, and genetic variations in this enzyme are a major determinant of interindividual differences in drug response. Further research to elucidate the precise kinetics of this compound's interaction with these proteins will be invaluable for optimizing its therapeutic use and exploring potential new applications.

References

- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VKORC1 and VKORC1L1 have distinctly different oral anticoagulant dose-response characteristics and binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of genetic factors (VKORC1, CYP2C9, CYP4F2 and EPHX1) on the anticoagulation response to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based activity assay and analysis of warfarin responses [bio-protocol.org]

- 6. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of warfarin resistance using TALENs-mediated vitamin K epoxide reductase knockout HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. A pharmacokinetic-pharmacodynamic model for predicting the impact of CYP2C9 and VKORC1 polymorphisms on this compound and acenocoumarol during induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Warfarin Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation [emedicine.medscape.com]

- 12. ClinPGx [clinpgx.org]

Fluindione: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindione, a synthetic oral anticoagulant, is a member of the indanedione class of vitamin K antagonists. It is primarily utilized in the prevention and treatment of thromboembolic disorders. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data summarized in tabular format, and explanatory diagrams are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.

Chemical Properties of this compound

This compound, with the IUPAC name 2-(4-fluorophenyl)indene-1,3-dione, is a crystalline solid.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-fluorophenyl)indene-1,3-dione | [2] |

| CAS Number | 957-56-2 | [2] |

| Molecular Formula | C₁₅H₉FO₂ | [2][3] |

| Molecular Weight | 240.23 g/mol | [2][3] |

| Appearance | Crystals from acetic acid | [1] |

| Purity | ≥98% | [4] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 120 °C | [1] |

| Solubility | Soluble in ethanol and DMSO (~1 mg/mL) | [4] |

| UV/Vis. (λmax) | 223, 267 nm | [4] |

| pKa | 7.41 ± 0.20 (at 25 °C) | [5] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years (at -20°C) | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[6] This reaction involves the condensation of an active methylene compound, in this case, 1,3-indandione, with a carbonyl compound, 4-fluorobenzaldehyde, in the presence of a basic catalyst.[6]

Caption: Synthetic pathway of this compound via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for 2-Aryl-1,3-indandiones

The following is a general procedure for the synthesis of 2-arylidene-indan-1,3-diones, which can be adapted for the synthesis of this compound using 4-fluorobenzaldehyde. A modern, environmentally friendly approach utilizes a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), as both the reaction medium and catalyst.[7][8]

Materials:

-

1,3-indandione

-

4-fluorobenzaldehyde

-

2-hydroxyethylammonium formate (2-HEAF)

-

Distilled water

Procedure:

-

In a reaction vial, combine 1,3-indandione (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent).

-

Add a catalytic amount of 2-HEAF.

-

Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion of the reaction, add distilled water to the reaction mixture.

-

The product, this compound, will precipitate out of the solution.[8]

-

Collect the solid product by filtration.

-

Wash the collected solid with water to remove any remaining ionic liquid and unreacted starting materials.

-

The resulting product can be further purified by recrystallization if necessary.

Mechanism of Action

This compound exerts its anticoagulant effect by acting as a vitamin K antagonist. Specifically, it inhibits the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

Caption: Mechanism of action of this compound as a Vitamin K antagonist.

By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K. This, in turn, prevents the post-translational modification (gamma-carboxylation) of vitamin K-dependent clotting factors, namely factors II, VII, IX, and X. Without this modification, these clotting factors are unable to bind to phospholipid surfaces and participate effectively in the coagulation cascade, thereby reducing the propensity for thrombus formation.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C15H9FO2 | CID 68942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scielo.br [scielo.br]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Research of Fluindione Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research landscape surrounding fluindione and its derivatives. This compound, a vitamin K antagonist, is an established oral anticoagulant. This document delves into its mechanism of action, the synthesis of its analogues, and the structure-activity relationships that govern its therapeutic effects.

Core Concepts: Mechanism of Action

This compound and its analogues exert their anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

The Vitamin K Cycle and its Inhibition:

The vitamin K cycle involves the conversion of vitamin K between its quinone, hydroquinone, and epoxide forms. The enzyme γ-glutamyl carboxylase utilizes the reduced form, vitamin K hydroquinone, as a cofactor to carboxylate glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X). This carboxylation is essential for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade.

During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone, which is then further reduced to the active hydroquinone form. By inhibiting VKOR, this compound derivatives disrupt this recycling process, leading to a depletion of the active, carboxylated forms of the clotting factors and thus, a reduction in the blood's ability to clot.[1]

This compound has been shown to be a competitive inhibitor of VKOR.[2]

Below is a diagram illustrating the Vitamin K cycle and the point of inhibition by this compound and its analogues.

Synthesis of this compound Derivatives

The core structure of this compound is 2-phenyl-1,3-indandione. Research into its derivatives often involves modifications to the 2-aryl substituent. A common synthetic route to 2-aryl-1,3-indandiones is the condensation reaction between phthalide and an appropriate aryl aldehyde.

General Experimental Protocol for the Synthesis of 2-Aryl-1,3-indandiones

This protocol is a generalized procedure based on established methods for synthesizing 2-aryl-1,3-indandione derivatives.[3]

Materials:

-

Phthalide

-

Substituted aryl aldehyde

-

Sodium ethoxide

-

Absolute ethanol

-

Water

-

Diethyl ether

Procedure:

-

A mixture of phthalide (1 equivalent) and the desired aryl aldehyde (1 equivalent) is added to a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

The reaction mixture is refluxed for 1 hour.

-

The ethanol is removed under reduced pressure.

-

Water is added to the residue, which is then diluted with ice water and washed with diethyl ether.

The resulting 2-aryl-1,3-indandione can then be further purified by recrystallization. The specific solvent for recrystallization will depend on the properties of the synthesized derivative.

Below is a workflow diagram for the synthesis of 2-aryl-1,3-indandione derivatives.

Quantitative Data and Structure-Activity Relationships

The anticoagulant activity of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against VKOR. Lower IC50 values indicate higher potency.

In Vitro Anticoagulant Activity

A cell-based assay using human VKORC1 is a common method to determine the IC50 of vitamin K antagonists. One study reported the following IC50 values for several anticoagulants:[2]

| Compound | IC50 (nM) |

| Acenocoumarol | 2.3 |

| Phenprocoumon | 6.8 |

| Warfarin | 10.2 |

| This compound | 11.5 |

Data from a cell-based VKOR activity assay.

Structure-Activity Relationship (SAR) of 2-Aryl-1,3-indandione Derivatives

A proposed three-dimensional biophore model for indandione and coumarin derivatives suggests the presence of two key domains:[3]

-

A Recognition Domain: This consists of a phenyl ring and two negatively charged oxygen atoms.

-

An Activity Domain: This starts halfway between the two oxygen atoms on a short aliphatic chain and includes a second phenyl ring attached to the end of the chain.

It has been suggested that derivatives with a bulky, lipophilic side chain in the activity domain exhibit greater potency due to additional drug-receptor interactions.[3] For warfarin derivatives, it has been shown that the π-character of the phenyl ring is important for VKOR inhibition, with saturation of the ring leading to a significant decrease in activity.[4]

Experimental Protocols for Biological Evaluation

Cell-Based VKOR Activity Assay

This assay is used to determine the IC50 of VKOR inhibitors. A detailed protocol can be adapted from published studies.[2]

Principle:

This assay typically utilizes a reporter cell line, such as HEK293 cells, that is deficient in endogenous VKOR but expresses a vitamin K-dependent protein (e.g., a chimeric Factor IX with a protein C tag, FIXgla-PC). The cells are also transfected with the gene for human VKORC1. The level of carboxylation of the reporter protein, which is secreted into the cell culture medium, is dependent on the activity of the expressed VKOR. The inhibitory effect of a compound is measured by the reduction in the carboxylation of the reporter protein.

General Procedure:

-

Cell Culture and Transfection: HEK293 cells lacking endogenous VKOR are cultured and transfected with a plasmid expressing human VKORC1 and the reporter protein.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (e.g., this compound derivatives).

-

Reporter Protein Carboxylation Measurement: After an incubation period, the cell culture medium is collected, and the amount of carboxylated reporter protein is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The percentage of inhibition of carboxylation is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.

Below is a diagram illustrating the experimental workflow for the cell-based VKOR activity assay.

Conclusion and Future Directions

This compound and its parent class of 1,3-indandiones remain a significant area of research for the development of novel anticoagulants. The established mechanism of action through VKOR inhibition provides a clear target for drug design. While general synthetic methods and biological evaluation protocols are well-documented, a clear opportunity exists for further research in the systematic synthesis and evaluation of a diverse library of this compound analogues. Such studies would provide more detailed structure-activity relationship data, enabling the rational design of next-generation anticoagulants with improved efficacy, safety, and pharmacokinetic profiles. Future research should focus on exploring a wider range of substitutions on the aryl ring and the indandione core to better understand the steric and electronic requirements for potent VKOR inhibition.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining the necessity of phenyl ring π-character in warfarin - PMC [pmc.ncbi.nlm.nih.gov]

Fluindione's Impact on Coagulation Factors II, VII, IX, and X: A Technical Guide

Fluindione, a vitamin K antagonist belonging to the indanedione class of oral anticoagulants, plays a critical role in the prevention and treatment of thromboembolic disorders.[1][2] Its therapeutic effect is achieved by modulating the synthesis of key proteins in the coagulation cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its quantitative effects on coagulation factors II, VII, IX, and X. Detailed experimental protocols for assessing these effects are also provided for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of this compound is rooted in its interference with the vitamin K cycle, a critical pathway for the synthesis of functional coagulation factors.[2] this compound acts as a potent inhibitor of the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[1][3]

VKORC1 is responsible for the conversion of vitamin K epoxide to its active, reduced form, vitamin K hydroquinone.[3] This reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate on vitamin K-dependent proteins.[4] This carboxylation is crucial for the biological activity of coagulation factors II (prothrombin), VII, IX, and X, as it allows them to bind calcium ions and subsequently to phospholipid surfaces, a necessary step for their participation in the coagulation cascade.[2]

By inhibiting VKORC1, this compound depletes the available pool of reduced vitamin K, leading to the hepatic production of under-carboxylated, and therefore biologically inactive, coagulation factors II, VII, IX, and X.[1][2] This disruption of the coagulation cascade results in a dose-dependent anticoagulant effect.[5]

Pharmacodynamics and Quantitative Effects on Coagulation Factors

The anticoagulant effect of this compound has a delayed onset, typically taking 24 to 72 hours to become apparent.[2] This delay is attributed to the time required for the pre-existing, functional coagulation factors to be cleared from circulation. The half-lives of these factors vary, influencing the rate at which anticoagulation is achieved.

| Coagulation Factor | Mean Half-life (hours) |

| Factor VII | 4 - 6 |

| Factor IX | 18 - 24 |

| Factor X | 24 - 40 |

| Factor II (Prothrombin) | 60 - 72 |

This table presents generally accepted half-life ranges for the specified coagulation factors.

The inhibitory effect of this compound on the synthesis of these factors is concentration-dependent. The concentration of this compound that inhibits the synthesis of each clotting factor by 50% (IC50) varies, with Factor VII being the most sensitive and Factor II being the least sensitive.

| Coagulation Factor | Median IC50 (mg/L) |

| Factor VII | 0.25 |

| Factor IX | Not specified |

| Factor X | Not specified |

| Factor II (Prothrombin) | 2.05 |

Data sourced from a study on the pharmacokinetics and pharmacodynamics of multiple doses of this compound in patients.[6]

This differential sensitivity contributes to the initial rapid increase in the International Normalized Ratio (INR), primarily driven by the depletion of Factor VII, followed by a more gradual stabilization as the other factors are depleted.

Experimental Protocols for Measuring Coagulation Factor Activity

The assessment of the impact of this compound on coagulation factors II, VII, IX, and X is crucial for both clinical monitoring and research. The most common methods employed are one-stage clotting assays and chromogenic substrate assays.

One-Stage Clotting Assay

This functional assay measures the time it takes for plasma to clot after the addition of specific reagents. It is based on the principle of correcting the clotting time of a plasma sample deficient in a single specific factor with the patient's plasma.

Principle: The patient's plasma, containing an unknown amount of the factor to be measured, is diluted and mixed with a substrate plasma that is congenitally or artificially deficient in that specific factor but has normal levels of all other factors. A reagent is then added to trigger coagulation via the extrinsic (for Factor VII) or intrinsic (for Factors IX) pathway. The clotting time is inversely proportional to the activity of the factor in the patient's plasma. A standard curve is generated using dilutions of a reference plasma with a known factor concentration, against which the patient's factor activity is determined.

Detailed Methodology for Factor VII Activity:

-

Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Reagent Preparation:

-

Factor VII-deficient plasma: Reconstitute lyophilized plasma according to the manufacturer's instructions.

-

Thromboplastin reagent (containing calcium): Reconstitute and pre-warm to 37°C.

-

Reference plasma: Use a commercial reference plasma with a known Factor VII concentration.

-

-

Standard Curve Generation:

-

Prepare serial dilutions of the reference plasma (e.g., 1:10, 1:20, 1:40, 1:80) in an appropriate buffer (e.g., Owren-Koller buffer).

-

For each dilution, mix 50 µL of the diluted reference plasma with 50 µL of Factor VII-deficient plasma in a coagulometer cuvette.

-

Incubate the mixture at 37°C for a specified time (e.g., 1-2 minutes).

-

Add 100 µL of the pre-warmed thromboplastin reagent to initiate clotting and record the clotting time in seconds.

-

Plot the clotting times against the corresponding factor concentrations (%) on a log-log scale to generate a standard curve.

-

-

Patient Sample Analysis:

-

Prepare dilutions of the patient's plasma (typically 1:10 and 1:20).

-

Repeat the steps of mixing with deficient plasma, incubation, and addition of thromboplastin reagent to measure the clotting times.

-

-

Calculation:

-

Determine the Factor VII activity of the patient's plasma by interpolating the clotting times of the patient's plasma dilutions from the standard curve.

-

The results from different dilutions should agree within a certain percentage (e.g., 15-20%) to be considered parallel, indicating the absence of inhibitors.[7]

-

Chromogenic Substrate Assay

Chromogenic assays measure factor activity by the ability of the activated factor to cleave a specific colorimetric substrate.

Principle: The factor of interest in the patient's plasma is activated by a specific activator. The activated factor then cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline). The rate of color development is directly proportional to the activity of the coagulation factor.

General Methodology:

-

Sample Preparation: Similar to the one-stage assay, platelet-poor plasma is used.

-

Assay Procedure:

-

Patient plasma is diluted and incubated with an activator specific for the factor being measured (e.g., for Factor X, Russell's viper venom is used).

-

A specific chromogenic substrate is added.

-

The change in absorbance over time is measured using a spectrophotometer.

-

-

Calculation: The factor activity is calculated by comparing the rate of color change in the patient sample to that of a reference plasma with a known factor concentration.

Chromogenic assays are generally less affected by interfering substances and can provide more accurate measurements in certain clinical situations.

Conclusion

This compound exerts its anticoagulant effect by inhibiting the VKORC1 enzyme, which is essential for the gamma-carboxylation and subsequent activation of coagulation factors II, VII, IX, and X. The resulting decrease in the activity of these factors impairs the coagulation cascade and reduces the risk of thrombosis. The quantitative impact on each factor is dependent on its half-life and sensitivity to this compound, with Factor VII being the most rapidly and profoundly affected. The monitoring of this effect, typically through the INR, and the direct measurement of factor activities using one-stage clotting or chromogenic assays, are fundamental to the safe and effective use of this compound in clinical practice and for its continued investigation in research and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | 957-56-2 | Benchchem [benchchem.com]

- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Development and Implementation of a Coagulation Factor Testing Method Utilizing Autoverification in a High-volume Clinical Reference Laboratory Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Vitamin K Epoxide Reductase (VKORC1) by Fluindione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindione, a synthetic indandione derivative, is a potent oral anticoagulant that functions as a vitamin K antagonist. Its therapeutic effect is achieved through the specific inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This inhibition disrupts the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, thereby impairing the coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of this compound's inhibition of VKORC1, presenting key quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to VKORC1 and the Vitamin K Cycle

Vitamin K is a fat-soluble vitamin essential for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and other physiological processes. The vitamin K cycle is a salvage pathway that regenerates the reduced form of vitamin K, hydroquinone (KH2), which is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[1]

VKORC1 is an integral membrane protein located in the endoplasmic reticulum that plays a central role in this cycle. It catalyzes the reduction of vitamin K 2,3-epoxide (KO) to vitamin K quinone (K) and the subsequent reduction of vitamin K quinone to vitamin K hydroquinone (KH2).[2] Inhibition of VKORC1 leads to a depletion of KH2, thereby preventing the activation of vitamin K-dependent clotting factors and exerting an anticoagulant effect.[3]

This compound: A Competitive Inhibitor of VKORC1

This compound is an indandione-derivative anticoagulant that exerts its effect by directly targeting and inhibiting VKORC1.[4] Kinetic studies have characterized this compound as a competitive inhibitor of VKORC1, meaning it competes with the natural substrate, likely vitamin K epoxide, for binding to the active site of the enzyme.[5] This competitive inhibition is a key differentiator from some other vitamin K antagonists, such as warfarin, which has been described as a mixed-type inhibitor.[5]

Quantitative Analysis of this compound Inhibition

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. While the direct determination of the Ki for this compound is not extensively reported, it can be inferred from kinetic data.

Below is a summary of reported IC50 values for this compound against VKORC1.

| Parameter | Value | Substrate | Assay Conditions | Reference |

| IC50 | 4.8 nM | Vitamin K1 (K1) | Cell-based assay in HEK 293T cells | [4] |

| IC50 | 204 nM | Vitamin K1 Epoxide (K1>O) | Cell-based assay in HEK 293T cells | [4] |

Note: The difference in IC50 values with different substrates suggests that the substrate form can influence the inhibitory potential of this compound.

Signaling Pathway: Vitamin K Cycle and Coagulation Cascade

The following diagram illustrates the vitamin K cycle and its link to the coagulation cascade, highlighting the point of inhibition by this compound.

Experimental Protocols for Studying VKORC1 Inhibition

Cell-Based VKORC1 Inhibition Assay

This protocol is adapted from methodologies described for assessing the activity of vitamin K antagonists in a cellular context.[6][7]

Objective: To determine the IC50 of this compound for VKORC1 in a cell-based system by measuring the γ-carboxylation of a reporter protein.

Materials:

-

HEK293T cells

-

Expression vector for human VKORC1

-

Reporter vector (e.g., encoding a fusion protein of the γ-carboxyglutamic acid (Gla) domain of factor IX and protein C)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Vitamin K1 epoxide (KO)

-

This compound stock solution (in DMSO)

-

ELISA kit for detecting the carboxylated reporter protein

-

96-well cell culture plates

-

Luminometer or ELISA plate reader

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 96-well plates at a suitable density to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the VKORC1 expression vector and the reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the culture medium with fresh medium containing a fixed concentration of vitamin K1 epoxide (e.g., 5 µM).

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) without the inhibitor. It is recommended to perform serial dilutions to cover a wide range of inhibitor concentrations.

-

-

Incubation:

-

Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for reporter protein expression, carboxylation, and secretion into the medium.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant, which contains the secreted reporter protein.

-

Quantify the amount of carboxylated reporter protein using a specific ELISA. The ELISA typically uses an antibody that recognizes the γ-carboxylated form of the reporter.

-

-

Data Analysis:

-

Plot the percentage of VKORC1 activity (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

In Vitro VKORC1 Inhibition Assay using Microsomes

This protocol is based on in vitro assays that utilize microsomes containing VKORC1.[8][9]

Objective: To determine the kinetic parameters of this compound inhibition of VKORC1 in a cell-free system.

Materials:

-

Microsomes prepared from cells overexpressing VKORC1

-

Vitamin K1 epoxide (KO)

-

Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent

-

This compound stock solution (in DMSO)

-

Reaction buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)

-

Quenching solution (e.g., a mixture of isopropanol and hexane)

-

High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a fixed concentration of microsomes, and the reducing agent (DTT or GSH).

-

Add varying concentrations of this compound and a fixed concentration of the substrate (KO). Include a control without the inhibitor.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the substrate (or enzyme) to the pre-warmed reaction mixture.

-

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the quenching solution.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase (containing vitamin K metabolites) and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate and quantify the substrate (KO) and the product (K) using a C18 column and an appropriate mobile phase. Detection can be done by UV absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate enzyme kinetic models (e.g., competitive, non-competitive, mixed).

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the screening and characterization of a potential VKORC1 inhibitor like this compound.

Conclusion

This compound is a clinically important anticoagulant that functions through the competitive inhibition of VKORC1. Understanding the intricacies of this interaction at a molecular and cellular level is crucial for the development of new and improved anticoagulant therapies with better safety and efficacy profiles. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the inhibition of VKORC1 by this compound and other potential drug candidates. The quantitative data and pathway visualizations serve as a valuable resource for those in the field of drug discovery and development.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. VKORC1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coagulation - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fluindione: An In-depth Technical Guide on Early-Stage Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindione, a vitamin K antagonist (VKA), is a well-established oral anticoagulant.[1][2] Its therapeutic action is primarily mediated through the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1), a key enzyme in the vitamin K cycle, which is essential for the synthesis of various clotting factors.[3] While its role in preventing and treating thromboembolic disorders is well-documented, emerging early-stage research suggests that this compound may possess therapeutic potential beyond anticoagulation.[4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a particular focus on its hypothesized role as a repurposed agent in oncology. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Established Therapeutic Use: Anticoagulation

This compound is primarily prescribed for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with atrial fibrillation.[1][2]

Mechanism of Action: Vitamin K Antagonism

This compound exerts its anticoagulant effect by inhibiting the VKORC1 enzyme. This inhibition disrupts the vitamin K cycle, leading to a reduction in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[3]

Signaling Pathway: Vitamin K Cycle Inhibition

The established signaling pathway for this compound's anticoagulant activity is the Vitamin K cycle. This compound's inhibition of VKORC1 prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone. This active form is a necessary cofactor for the gamma-carboxylation of glutamate residues on the aforementioned clotting factors, a crucial step for their biological activity.

References

Methodological & Application

Animal Models for Fluindione Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the research of fluindione, an indandione derivative anticoagulant. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological data derived from various animal studies. Detailed experimental protocols are provided to guide researchers in setting up similar in vivo studies.

Introduction to this compound

This compound is an oral anticoagulant that functions as a vitamin K antagonist.[1][2] Its primary mechanism of action involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1), an enzyme essential for the synthesis of vitamin K-dependent clotting factors.[1] This inhibition leads to a decrease in the production of functional clotting factors II (prothrombin), VII, IX, and X, thereby reducing the coagulability of the blood.

Signaling Pathway of this compound

This compound exerts its anticoagulant effect by interrupting the vitamin K cycle. The diagram below illustrates the signaling pathway.

Caption: Signaling pathway of this compound in a hepatocyte.

Animal Models in this compound Research

Rats, mice, and rabbits are commonly used animal models for studying the pharmacology and toxicology of anticoagulants. While specific data for this compound is limited, studies on the related indandione derivative, phenindione, and the widely studied vitamin K antagonist, warfarin, provide valuable insights and comparative data.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Summary: Pharmacokinetics of Phenindione in Rats

Due to the limited availability of this compound pharmacokinetic data in rats, data for the related compound phenindione is presented below as a surrogate.

| Parameter | Route | Dose (mg/kg) | Value | Animal Model | Reference |

| Pharmacokinetics | IV | - | Non-linear, two-compartment model | Rat | [3] |

| Oral | - | Non-linear, two-compartment model | Rat | [3] |

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol is adapted from general pharmacokinetic study designs and a study on phenindione.[3]

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats after oral and intravenous administration.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

This compound

-

Vehicle for oral and IV administration (e.g., 0.5% carboxymethylcellulose for oral, saline for IV)

-

Gavage needles

-

Syringes and needles

-

Blood collection tubes (e.g., with EDTA or citrate)

-

Anesthetic (e.g., isoflurane)

-

Analytical equipment (e.g., LC-MS/MS)

Workflow:

Caption: Experimental workflow for a pharmacokinetic study.

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

Oral Administration: Administer this compound orally via gavage at a predetermined dose.

-

Intravenous Administration: Administer this compound via a tail vein injection.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Pharmacodynamic Studies

Pharmacodynamic studies assess the anticoagulant effect of this compound by measuring its impact on blood coagulation parameters.

Data Summary: Anticoagulant Effects of Vitamin K Antagonists

| Clotting Factor | Activity (%) after Warfarin Treatment | Animal Model | Reference |

| Factor VII | 12 | Rabbit | [4] |

| Factor IX | 7 | Rabbit | [4] |

| Factor X | 14 | Rabbit | [4] |

| Prothrombin (Factor II) | 13 | Rabbit | [4] |

Experimental Protocol: Pharmacodynamic Study in Rats

Objective: To evaluate the dose-dependent effect of this compound on the International Normalized Ratio (INR) in rats.

Materials:

-

Wistar rats (male, 250-300 g)

-

This compound

-

Vehicle for oral administration

-

Gavage needles

-

Blood collection supplies

-

Coagulometer for INR measurement

Workflow:

Caption: Experimental workflow for a pharmacodynamic study.

Procedure:

-

Animal Preparation: Acclimatize male Wistar rats for one week.

-

Grouping and Dosing: Divide the animals into groups (e.g., control and multiple this compound dose groups). Administer this compound or vehicle orally once daily for a specified period (e.g., 3-5 days) to allow the anticoagulant effect to manifest.

-

Blood Sampling: Collect blood samples at baseline and at various time points after the final dose.

-

INR Measurement: Determine the INR of the plasma samples using a coagulometer.

-

Data Analysis: Analyze the dose-dependent effect of this compound on INR levels.

Toxicology Studies

Toxicology studies are essential to determine the safety profile of this compound.

Data Summary: Acute Oral Toxicity of Phenindione

As a surrogate for this compound, the acute oral LD50 values for phenindione are provided below.

| Parameter | Value (mg/kg) | Animal Model | Reference |

| Oral LD50 | 175 | Mouse | [5] |

| Oral LD50 | 163 | Rat | [5] |

Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats

This protocol is based on general guidelines for acute oral toxicity testing.

Objective: To determine the median lethal dose (LD50) of this compound in rats.

Materials:

-

Sprague-Dawley rats (female, 200-220 g)

-

This compound

-

Vehicle for oral administration

-

Gavage needles

-

Observation cages

Workflow:

Caption: Experimental workflow for an acute toxicity study.

Procedure:

-

Animal Preparation: Acclimatize female Sprague-Dawley rats for one week.

-

Dosing: Administer a single oral dose of this compound to different groups of animals at a range of dose levels.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD50 value using a validated statistical method.

In Vivo Thrombosis Models

Animal models of thrombosis are used to evaluate the antithrombotic efficacy of this compound.

Experimental Protocol: Ferric Chloride-Induced Venous Thrombosis Model in Rats

Objective: To assess the ability of this compound to prevent venous thrombosis in a rat model.

Materials:

-

Sprague-Dawley rats

-

This compound

-

Anesthetic

-

Ferric chloride (FeCl3) solution

-

Surgical instruments

Workflow:

Caption: Workflow for a ferric chloride-induced thrombosis model.

Procedure:

-

Pre-treatment: Administer this compound or vehicle to rats for a specified period before the induction of thrombosis.

-

Anesthesia and Surgery: Anesthetize the rat and surgically expose the jugular vein.

-

Thrombus Induction: Apply a piece of filter paper saturated with ferric chloride solution to the surface of the vein for a few minutes to induce endothelial injury and thrombus formation.

-

Observation and Analysis: After a set period, excise the thrombosed vein segment and quantify the thrombus size or weight.

-

Data Analysis: Compare the thrombus size/weight between the this compound-treated and control groups.

Conclusion

The provided application notes and protocols offer a framework for conducting preclinical research on this compound using various animal models. While specific quantitative data for this compound in these models is not abundant in the current literature, the use of related compounds as surrogates and the application of established experimental designs will enable researchers to effectively evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this anticoagulant. Further research is warranted to generate more specific data for this compound in these well-established animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the anticoagulant effect of warfarin as evaluated in rabbits by selective depression of individual procoagulant vitamin K-dependent clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Inducing Anticoagulation in Laboratory Animals with Fluindione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindione is a vitamin K antagonist (VKA) anticoagulant that functions by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1).[1] This inhibition disrupts the vitamin K cycle, which is essential for the gamma-carboxylation and subsequent activation of several clotting factors, namely Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S.[1][2][3] By rendering these factors inactive, this compound effectively reduces the blood's ability to form clots.[2][3] The anticoagulant effect of this compound has a delayed onset, typically taking 24 to 72 hours to become fully effective, as it depends on the depletion of existing circulating clotting factors.[2]

While this compound is an established oral anticoagulant for human use, particularly in some European countries, its application in preclinical research with laboratory animals is not as well-documented.[1][2] These application notes provide a comprehensive guide for researchers on the use of this compound to induce anticoagulation in common laboratory animal models, drawing upon available data for this compound and related VKAs like warfarin and acenocoumarol.

Disclaimer: The following protocols are based on the available scientific literature. However, due to the limited specific data on this compound in laboratory animals, it is strongly recommended that researchers conduct pilot studies to determine the optimal dosage, pharmacokinetics (PK), and pharmacodynamics (PD) for their specific animal model and experimental conditions.

Mechanism of Action: The Vitamin K Coagulation Cascade

This compound exerts its anticoagulant effect by competitively inhibiting the VKORC1 enzyme. This disrupts the regeneration of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors. Without this modification, these clotting factors are unable to bind calcium and participate in the coagulation cascade, leading to a state of anticoagulation.

Data Presentation: Dosage and Coagulation Parameters

Due to the scarcity of published data for this compound in laboratory animals, the following tables provide starting points for dosage based on a single rat study and data from the closely related VKA, warfarin. Baseline coagulation parameters for common laboratory animal strains are also provided for reference.

Table 1: Suggested Starting Dosages for Vitamin K Antagonists in Laboratory Animals

| Animal Model | Drug | Dosage | Route of Administration | Frequency | Reference / Notes |

| Rat (Sprague-Dawley) | This compound | 5 - 20 mg/kg | Intraperitoneal (IP) | Single dose | Based on a metabolism study. Oral dosage may differ significantly. |

| Rat | Warfarin | 90 - 270 µg/kg/day | Intragastric (gavage) | Daily for 7 days | [4][5] |

| Mouse | Warfarin | 2 mg/kg/day | In drinking water | Continuous | [2] |

| Mouse | Warfarin | 0.05 mg/mL | In drinking water | Daily for 9 days | [6] |

| Rabbit | Warfarin | 1.5 mg/kg/day | Not specified | Daily | [7] |

Table 2: Baseline Coagulation Parameters in Laboratory Animals (Approximate Ranges)

| Animal Model | Strain | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) | INR | Reference |

| Rat | Sprague-Dawley | 13.6 - 16.6 | 10.4 - 16.3 | Not standardized | [8] |

| Rat | Wistar | ~16 | Not specified | Not standardized | [5] |

| Mouse | C57BL/6 | 9 - 12 | 20 - 38 | Not standardized | [2][3] |

| Mouse | BALB/c | 9 - 12 | 33 - 42 | Not standardized | [2][3] |

| Rabbit | New Zealand White | 10.0 - 14.8 | 104.2 - 159.1 | ~1.0 (method dependent) | [9] |

Note: PT and aPTT values can vary significantly between laboratories, reagents, and analytical equipment. It is essential to establish baseline values for the specific animal strain and laboratory setup before initiating anticoagulation studies. The International Normalized Ratio (INR) is standardized for human prothrombin time measurements and may not be directly translatable to animal models without specific calibration.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a stable suspension of this compound for oral administration to rodents.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil)

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Volumetric flasks and graduated cylinders

-

Sterile water

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

If using CMC, prepare the 0.5% solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved. This may require stirring for several hours.

-

Weigh the calculated amount of this compound powder.

-

In a mortar, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

-

Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.

-

Stir the suspension continuously using a magnetic stirrer during dose administration to maintain homogeneity.

Note on Stability: There is limited published data on the stability of this compound in oral gavage solutions. It is recommended to prepare the suspension fresh daily. If a batch preparation is necessary, a stability study should be conducted to ensure the concentration remains consistent over the storage period.

Protocol 2: Induction of Anticoagulation in Rats via Oral Gavage

Objective: To induce a state of controlled anticoagulation in rats using this compound.

Materials:

-

This compound suspension (from Protocol 1)

-

Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)

-

Syringes

-

Animal scale

-

Restraint device (optional)

Procedure:

-

Animal Handling and Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week before the start of the experiment. Handle the animals daily to reduce stress associated with the gavage procedure.

-

Dosage Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[11]

-

Oral Gavage Administration:

-

Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound suspension.

-

Gently withdraw the needle along the same path of insertion.

-

Return the animal to its cage and monitor for any signs of distress.

-

-

Monitoring Anticoagulation:

-

Collect a baseline blood sample before the first dose.

-

Collect subsequent blood samples at predetermined time points (e.g., 24, 48, 72 hours) after the initial dose and then periodically to monitor the level of anticoagulation.

-

Analyze blood samples for Prothrombin Time (PT) and/or International Normalized Ratio (INR).

-

-

Dose Adjustment: Based on the PT/INR results, adjust the daily dose of this compound to achieve and maintain the target level of anticoagulation.

Protocol 3: Blood Collection for Coagulation Monitoring

Objective: To collect high-quality blood samples for accurate coagulation analysis.

Materials:

-

Collection tubes containing 3.2% sodium citrate anticoagulant (blue top tubes)

-

Needles (e.g., 25-27 gauge) or lancets

-

Capillary tubes (for smaller volumes)

-

Restraint device

-

Gauze

-

Centrifuge

Procedure (Example: Rat Tail Vein Sampling):

-

Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the rat in a suitable restraint device.

-

Clean the tail with an alcohol swab.

-

Puncture the lateral tail vein with a sterile needle or lancet.

-

Collect the blood directly into a sodium citrate tube. Ensure the correct blood-to-anticoagulant ratio is achieved (typically 9:1).

-

Gently invert the tube several times to mix the blood with the anticoagulant.

-

Apply gentle pressure to the puncture site with gauze until bleeding stops.

-

Process the blood sample as soon as possible. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Carefully aspirate the plasma and store it on ice for immediate analysis or freeze at -80°C for later analysis.

Note on Blood Sampling: Other potential blood collection sites in rodents include the saphenous vein and, for terminal studies, cardiac puncture. In rabbits, the marginal ear vein or central ear artery are common sites.[1][9] The chosen method should minimize stress and potential tissue trauma, which can affect coagulation results.

Mandatory Visualizations

Monitoring for Adverse Effects

Over-anticoagulation can lead to serious adverse effects. Animals should be monitored daily for signs of bleeding, which may include:

-

Lethargy and weakness

-

Pale mucous membranes

-

Spontaneous bruising (hematomas)

-

Bleeding from the nose (epistaxis) or gums

-

Blood in the urine (hematuria) or feces (melena)

-

Swollen joints

-

Increased respiratory rate[1]

If any of these signs are observed, the animal should be assessed immediately, and the this compound dose should be held or reduced. In severe cases, administration of Vitamin K1 may be necessary to reverse the anticoagulant effect.[11]

References

- 1. lakeanimalhospital.com [lakeanimalhospital.com]

- 2. Coagulation phenotype of wild-type mice on different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Standardization of Coagulation Factor V Reference Intervals, Prothrombin Time, and Activated Partial Thromboplastin Time in Mice for Use in Factor V Deficiency Pathological Models [frontiersin.org]

- 4. awanuivets.co.nz [awanuivets.co.nz]

- 5. doc.govt.nz [doc.govt.nz]

- 6. A comparison of INRs determined with a whole blood prothrombin time device and two international reference preparations for thromboplastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Standardized Technique for Performing Thrombelastography in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diagen.co.uk [diagen.co.uk]